molecular formula C12H18O4 B12556800 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester CAS No. 193019-47-5

3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester

Cat. No.: B12556800
CAS No.: 193019-47-5
M. Wt: 226.27 g/mol
InChI Key: BEVBMKMPHCKQLK-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexene, featuring multiple functional groups including an ester, an ethoxy group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of Functional Groups: The ethoxy group and the ketone can be introduced through selective functionalization reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group introduction and esterification.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester
  • 1-Cyclohexene-1-acetic acid, 3-oxo-, methyl ester

Properties

CAS No.

193019-47-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-(4-ethoxy-1-methyl-2-oxocyclohex-3-en-1-yl)acetate

InChI

InChI=1S/C12H18O4/c1-4-16-9-5-6-12(2,10(13)7-9)8-11(14)15-3/h7H,4-6,8H2,1-3H3

InChI Key

BEVBMKMPHCKQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(CC1)(C)CC(=O)OC

Origin of Product

United States

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